3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is known for its role as an adenosine A2A receptor antagonist, which has implications in various biochemical and physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of piperazine and subsequent removal of the bromine atom. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated derivatives.
Scientific Research Applications
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a tool to study adenosine A2A receptor interactions and their effects on various biochemical pathways.
Biology: The compound’s role as an adenosine A2A receptor antagonist makes it valuable in research on neurotransmission and neuroprotection.
Medicine: Its potential therapeutic applications include treatments for neurodegenerative diseases, inflammation, and cancer.
Industry: The compound’s unique properties may be explored for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves antagonism of the adenosine A2A receptor. This leads to an increase in dopamine release in the brain, which is thought to contribute to its neuroprotective and anti-tumor effects. The compound also inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione: Another purine derivative with similar adenosine A2A receptor antagonistic properties.
3-Methyl-7-(3-phenylpropyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione: Shares structural similarities and potential therapeutic applications.
Uniqueness
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is unique due to its
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-23-16-15(17(26)22-19(23)27)25(11-5-8-14-6-3-2-4-7-14)18(21-16)24-12-9-20-10-13-24/h2-4,6-7,20H,5,8-13H2,1H3,(H,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZRCBFOLIMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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